molecular formula C9H10Cl6N2O2 B4035101 1,4-bis(trichloroacetyl)-1,4-diazepane

1,4-bis(trichloroacetyl)-1,4-diazepane

Cat. No.: B4035101
M. Wt: 390.9 g/mol
InChI Key: PQOSJESPEBNTCQ-UHFFFAOYSA-N
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Description

1,4-bis(trichloroacetyl)-1,4-diazepane is a useful research compound. Its molecular formula is C9H10Cl6N2O2 and its molecular weight is 390.9 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 389.884394 g/mol and the complexity rating of the compound is 331. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Catalytic Activity in Olefin Epoxidation

A novel family of manganese(III) complexes incorporating 1,4-diazepane-based ligands was synthesized and analyzed for their reactivity in olefin epoxidation. These complexes, characterized by a unique square pyramidal coordination geometry, demonstrated enhanced catalytic ability towards the epoxidation of cyclohexene and styrene, showing a correlation between the Lewis acidity of the Mn(III) center and the yield and selectivity of the epoxide products. This study underscores the potential of 1,4-diazepane derivatives in fine-tuning catalytic performances through ligand modification (Sankaralingam & Palaniandavar, 2014).

Synthesis of Triazenes

Research on the synthesis and characterization of 1,4-diazepane derivatives led to the development of new series of triazenes, showcasing the versatility of 1,4-diazepane as a scaffold for constructing stable, crystalline solids with potential applications in material science and medicinal chemistry. This work highlights the structural diversity achievable with 1,4-diazepane derivatives and their relevance in synthetic organic chemistry (Moser & Vaughan, 2004).

Biomimetic Catalysis

Iron(III) complexes utilizing 1,4-diazepane ligands were investigated as functional models for extradiol cleaving catechol dioxygenase enzymes. These complexes demonstrated regioselectivity in the biomimetic extradiol cleavage of catechols, offering insights into the enzymatic mechanisms and the role of ligand architecture in dictating catalytic outcomes. Such studies are pivotal for understanding enzyme catalysis and designing synthetic catalysts that mimic biological processes (Mayilmurugan, Stoeckli-Evans, & Palaniandavar, 2008).

Modeling Enzymatic Reactions

Research into asymmetric dioxomolybdenum(VI) complexes featuring 1,4-diazepane-based bis(phenolate) ligands has provided mechanistic insights into the reactivity of oxotransferases. These complexes serve as functional models for molybdenum oxotransferase enzymes, illustrating the potential of 1,4-diazepane derivatives in understanding and replicating the catalytic strategies employed by nature (Mayilmurugan, Harum, Volpe, Sax, Palaniandavar, & Mösch‐Zanetti, 2011).

Development of Novel Catalytic Systems

Tricopper complexes incorporating 1,4-diazepane derivatives have shown promising activity in the catalytic oxidation of hydrocarbons under mild conditions. These findings underscore the utility of 1,4-diazepane-based ligands in designing novel catalytic systems capable of efficient and selective oxidation processes, relevant for industrial and environmental applications (Chen, Yang, Lee, & Chan, 2007).

Properties

IUPAC Name

2,2,2-trichloro-1-[4-(2,2,2-trichloroacetyl)-1,4-diazepan-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10Cl6N2O2/c10-8(11,12)6(18)16-2-1-3-17(5-4-16)7(19)9(13,14)15/h1-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQOSJESPEBNTCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN(C1)C(=O)C(Cl)(Cl)Cl)C(=O)C(Cl)(Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10Cl6N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.